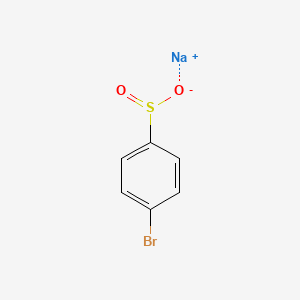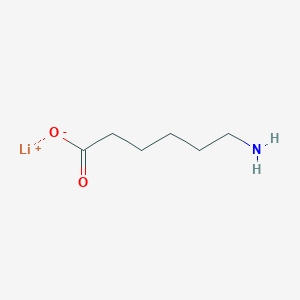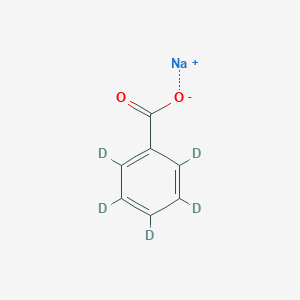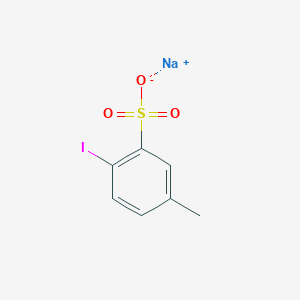
Sodium 2-iodo-5-methylbenzenesulfonate
Overview
Description
Sodium 2-iodo-5-methylbenzenesulfonate is an organoiodine compound with the molecular formula C7H6INaO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the fifth position. This compound is known for its oxidative properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-iodo-5-methylbenzenesulfonate typically involves the iodination of 5-methylbenzenesulfonic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is as follows:
5-methylbenzenesulfonic acid+I2+KIO3→2-iodo-5-methylbenzenesulfonic acid
The resulting 2-iodo-5-methylbenzenesulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-iodo-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the presence of oxidants like Oxone (potassium peroxymonosulfate).
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxone is commonly used as the terminal oxidant in the presence of this compound.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the iodine atom under basic or acidic conditions.
Major Products:
Oxidation: The major products include aldehydes, ketones, carboxylic acids, and enones.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonates.
Scientific Research Applications
Sodium 2-iodo-5-methylbenzenesulfonate is used in several scientific research applications:
Chemistry: It serves as a catalyst for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of sodium 2-iodo-5-methylbenzenesulfonate involves its role as an oxidizing agent. It interacts with substrates by transferring oxygen atoms, leading to the formation of oxidized products. The molecular targets include alcohols, which are converted to aldehydes, ketones, or carboxylic acids through the oxidation process. The pathways involved include the generation of reactive iodine species that facilitate the oxidation reactions.
Comparison with Similar Compounds
- Potassium 2-iodo-5-methylbenzenesulfonate
- Sodium 2-methylbenzenesulfonate
- 2-iodoxybenzenesulfonic acid
Comparison:
- Potassium 2-iodo-5-methylbenzenesulfonate: Similar in structure and function, but with potassium as the counterion instead of sodium. It is also used as an oxidizing agent.
- Sodium 2-methylbenzenesulfonate: Lacks the iodine atom, making it less effective as an oxidizing agent.
- 2-iodoxybenzenesulfonic acid: A more potent oxidizing agent due to the presence of an additional oxygen atom, making it suitable for more demanding oxidation reactions.
Sodium 2-iodo-5-methylbenzenesulfonate is unique due to its balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
sodium;2-iodo-5-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S.Na/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUQPFRGXKRYMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635603 | |
| Record name | Sodium 2-iodo-5-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152716-82-0 | |
| Record name | Sodium 2-iodo-5-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



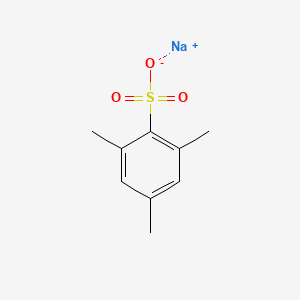
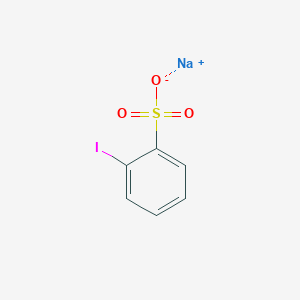
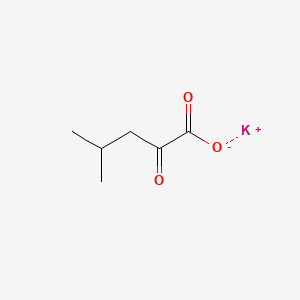
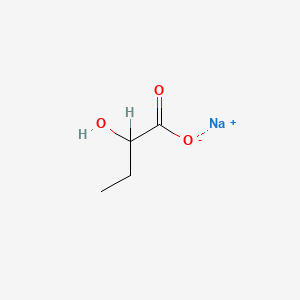
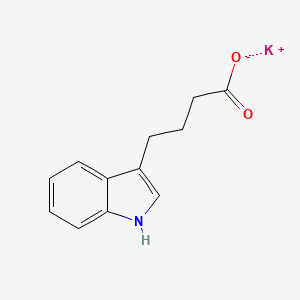
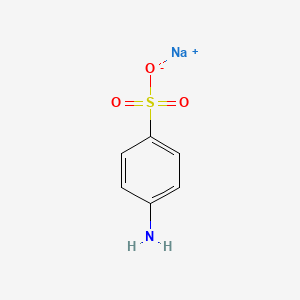
![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)


